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Introduction

CGP 37849, known chemically as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is

a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Developed by the pharmaceutical company Ciba-Geigy (now Novartis), CGP 37849 emerged

from a dedicated research program aimed at understanding and modulating the activity of

excitatory amino acid receptors in the central nervous system. Its discovery in the late 1980s

and subsequent characterization have significantly contributed to the understanding of NMDA

receptor pharmacology and its potential as a therapeutic target for a range of neurological

disorders. This technical guide provides an in-depth overview of the discovery, history, and key

experimental findings related to CGP 37849, tailored for researchers, scientists, and drug

development professionals.

Discovery and Historical Context
The development of CGP 37849 occurred within the broader context of intense scientific

interest in the role of excitatory amino acid neurotransmission in both normal brain function and

disease. The NMDA receptor, a subtype of ionotropic glutamate receptor, was identified as a

crucial player in synaptic plasticity, learning, and memory, but also in the pathophysiology of

excitotoxicity-mediated neuronal death associated with conditions like stroke and epilepsy.

Scientists at Ciba-Geigy were actively involved in a drug discovery program focused on

developing NMDA receptor antagonists. This program aimed to create compounds with

improved potency, selectivity, and pharmacokinetic profiles compared to earlier antagonists.
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CGP 37849 was synthesized as an unsaturated analog of 2-amino-5-phosphonopentanoic acid

(AP5), a well-known competitive NMDA receptor antagonist. The introduction of a double bond

and a methyl group in the pentenoic acid backbone of CGP 37849 resulted in a compound with

significantly enhanced potency and oral activity.[1]

The initial pharmacological characterization of CGP 37849 was reported in a seminal 1990

publication in the British Journal of Pharmacology by a team of Ciba-Geigy researchers led by

G. E. Fagg. This study laid the groundwork for future investigations into its therapeutic

potential.

Pharmacological Profile
CGP 37849 acts as a competitive antagonist at the glutamate binding site of the NMDA

receptor. This means it directly competes with the endogenous agonist, glutamate, for binding

to the receptor, thereby preventing its activation and the subsequent influx of calcium ions into

the neuron.

Quantitative Data on Binding Affinity and In Vivo
Efficacy
The following tables summarize the key quantitative data that established the pharmacological

profile of CGP 37849.

Table 1: In Vitro Receptor Binding Affinity of CGP 37849

Radioligand Preparation
Assay
Conditions

Ki (nM) Reference

L-[3H]-Glutamate

Rat brain

postsynaptic

density fractions

NMDA-sensitive

binding
220 [1][2]

[3H]-(±)-3-(2-

carboxypiperazin

-4-yl)propyl-1-

phosphonate

([3H]-CPP)

Rat brain

membranes
--- 35 [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6420420/
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6420420/
https://www.medchemexpress.com/cgp-37849.html
https://www.medchemexpress.com/cgp-37849.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: In Vivo Anticonvulsant Activity of CGP 37849

Animal Model Seizure Type
Route of
Administration

ED50 (mg/kg) Reference

Mice

Maximal

Electroshock-

Induced Seizures

Oral (p.o.) 21 [1][3]

Rats

Maximal

Electroshock-

Induced Seizures

Intraperitoneal

(i.p.)
0.4 - 2.4 [3]

Key Experiments and Methodologies
The characterization of CGP 37849 involved a series of meticulously designed experiments.

Below are detailed protocols for two of the foundational experimental approaches used.

Radioligand Binding Assays
These assays were crucial for determining the binding affinity of CGP 37849 to the NMDA

receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Tissue Preparation:

Adult male Sprague-Dawley rats are euthanized, and the forebrains are rapidly dissected

and placed in ice-cold 0.32 M sucrose.

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass

homogenizer.

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting

supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

The pellet, containing the crude synaptic membrane fraction, is resuspended in 50 mM

Tris-HCl buffer (pH 7.4) and centrifuged again at 20,000 x g for 20 minutes. This washing
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step is repeated three times to remove endogenous glutamate.

The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein

concentration of approximately 1 mg/mL.

Binding Assay:

The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer (pH

7.4).

To each tube, the following are added:

100 µL of the membrane preparation.

100 µL of either buffer (for total binding), a high concentration of a competing ligand like

L-glutamate (1 mM, for non-specific binding), or varying concentrations of CGP 37849.

100 µL of the radioligand (e.g., 5 nM [3H]-CPP).

The tubes are incubated at 30°C for 30 minutes.

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters

under vacuum.

The filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer.

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The concentration of CGP 37849 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined by non-linear regression analysis.

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
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constant.

Electrophysiological Recordings in Hippocampal Slices
Electrophysiology experiments in brain slices allowed for the functional characterization of CGP
37849's antagonist activity at the synaptic level.

Experimental Protocol: Extracellular Field Potential Recording in Rat Hippocampal Slices

Slice Preparation:

Male Wistar rats (150-200 g) are anesthetized with halothane and decapitated.

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2)

artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl,

1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

The slices are allowed to recover for at least 1 hour in an interface chamber at room

temperature, continuously perfused with oxygenated ACSF.

Electrophysiological Recording:

A single slice is transferred to a recording chamber and continuously perfused with ACSF

at 32°C.

A stimulating electrode (e.g., a bipolar tungsten electrode) is placed in the Schaffer

collateral-commissural pathway to evoke synaptic responses in the CA1 region.

A recording electrode (a glass micropipette filled with ACSF) is placed in the stratum

radiatum of the CA1 region to record extracellular field excitatory postsynaptic potentials

(fEPSPs).

Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single stimuli

every 30 seconds.

Drug Application:
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CGP 37849 is applied to the slice by switching the perfusion to an ACSF solution

containing the desired concentration of the drug.

The effect of CGP 37849 on the NMDA receptor-mediated component of the fEPSP is

assessed. To isolate this component, the perfusion medium is often switched to a low-

magnesium ACSF, which removes the voltage-dependent magnesium block of the NMDA

receptor channel.

The effect of CGP 37849 on responses evoked by direct application of NMDA can also be

measured.

Data Analysis:

The slope of the fEPSP is measured as an index of synaptic strength.

The percentage inhibition of the fEPSP slope by CGP 37849 is calculated relative to the

baseline.

Concentration-response curves are generated to determine the IC50 of CGP 37849 for

inhibiting the NMDA receptor-mediated synaptic response.

Visualizations of Signaling Pathways and
Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using

the DOT language.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/product/b1180233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

Postsynaptic Density

Glutamate
Vesicle GlutamateRelease

NMDA Receptor Glutamate Site Glycine Site Ion Channel

Ca²⁺ Influx
Channel Opens

No Ca²⁺ Influx

Channel Remains Closed

Binds

CGP 37849

Competitively Binds
(Antagonist)

Click to download full resolution via product page

Caption: Competitive antagonism of the NMDA receptor by CGP 37849.
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Caption: Workflow for a competitive radioligand binding assay.

Conclusion
The discovery and characterization of CGP 37849 represent a significant milestone in the field

of neuropharmacology. As a potent, selective, and orally active competitive NMDA receptor

antagonist, it has served as an invaluable tool for elucidating the physiological and pathological

roles of the NMDA receptor. The detailed experimental protocols and quantitative data

presented in this guide underscore the rigorous scientific approach that defined its

development. While the therapeutic potential of many NMDA receptor antagonists has been

tempered by side effects, the foundational research conducted with compounds like CGP
37849 continues to inform the ongoing development of novel and more targeted therapies for a

host of neurological and psychiatric disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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